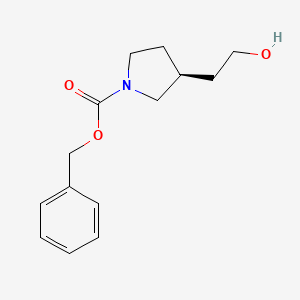
sodium2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate is a chemical compound with the molecular formula C6H8N3NaO2. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it a versatile scaffold in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,5-dimethyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions: Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of hydrogenated triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
科学研究应用
Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antifungal, and antiviral properties.
作用机制
The mechanism of action of sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can inhibit enzyme function or alter receptor signaling pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1,2,4-Triazole: The parent compound, which serves as a core structure for many derivatives.
1,3,5-Trisubstituted 1,2,4-Triazoles: These compounds have additional substituents on the triazole ring, leading to different biological activities.
Imidazoles: Another class of five-membered heterocycles with similar applications in medicine and industry.
Uniqueness: Sodium 2-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sodium acetate group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C6H8N3NaO2 |
|---|---|
分子量 |
177.14 g/mol |
IUPAC 名称 |
sodium;2-(1,5-dimethyl-1,2,4-triazol-3-yl)acetate |
InChI |
InChI=1S/C6H9N3O2.Na/c1-4-7-5(3-6(10)11)8-9(4)2;/h3H2,1-2H3,(H,10,11);/q;+1/p-1 |
InChI 键 |
PNULWYYNJDXPGT-UHFFFAOYSA-M |
规范 SMILES |
CC1=NC(=NN1C)CC(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid](/img/structure/B13500975.png)
![[(S)-1-(2-Hydroxyethyl)-3-methylbutyl]carbamic acid benzyl ester](/img/structure/B13500979.png)
amine](/img/structure/B13500983.png)

![N-{2-acetyl-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-2-chloroacetamide hydrochloride](/img/structure/B13500991.png)
![Fmoc-L-ala-[3-(3-pyrazoyl)]](/img/structure/B13500997.png)



![tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride](/img/structure/B13501046.png)

